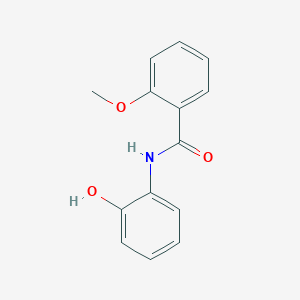

N-(2-hydroxyphenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16/h2-9,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTBQNUMHOXYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches for N 2 Hydroxyphenyl 2 Methoxybenzamide and Its Analogues

Established Synthetic Pathways to N-(2-hydroxyphenyl)-2-methoxybenzamide

Acylation Reactions Involving 2-Aminophenol (B121084) and Benzoyl Chloride Derivatives

A primary and well-established method for the synthesis of this compound is the acylation of 2-aminophenol with 2-methoxybenzoyl chloride. This reaction, often conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the acid chloride. The presence of a base is typically required to neutralize the hydrochloric acid byproduct and to facilitate the reaction.

The general mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton to yield the stable amide product. The hydroxyl group of the 2-aminophenol generally does not interfere under these conditions due to the higher nucleophilicity of the amino group.

The choice of solvent and base can influence the reaction's efficiency. A two-phase system, comprising an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide), is often employed. This setup ensures that the reactants and product remain in the organic phase, while the acid byproduct is neutralized in the aqueous phase.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

| 2-Aminophenol | 2-Methoxybenzoyl chloride | Acylation (Schotten-Baumann) | Base (e.g., NaOH, pyridine), Biphasic solvent system | This compound |

Chemoselective N-Benzoylation Utilizing Benzoylisothiocyanates

A more specialized approach for the synthesis of N-(2-hydroxyphenyl)benzamides involves the use of benzoylisothiocyanates as acylating agents. This method offers a high degree of chemoselectivity, favoring N-acylation over O-acylation of the aminophenol.

The reaction between a benzoylisothiocyanate and 2-aminophenol proceeds through an initial formation of a thiourea (B124793) derivative. This intermediate then undergoes an intramolecular cyclization, triggered by the nucleophilic attack of the amino nitrogen onto the carbonyl carbon of the benzoyl group. This is followed by the elimination of thiocyanic acid to afford the final N-(2-hydroxyphenyl)benzamide product. researchgate.net This method is particularly advantageous as it avoids the need for protecting the hydroxyl group and proceeds under relatively mild conditions. The reaction is typically carried out by refluxing an equimolar solution of the aminophenol and the appropriate benzoylisothiocyanate in a solvent like pyridine (B92270). researchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Key Transformation | Product |

| 2-Aminophenol | Benzoylisothiocyanate | Thiourea derivative | Intramolecular cyclization and elimination of HSCN | N-(2-hydroxyphenyl)benzamide |

Palladium-Catalyzed Coupling Reactions for Benzamide (B126) Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as powerful tools for bond formation. For the synthesis of benzamides, palladium-catalyzed amidation of aryl halides offers a versatile alternative to traditional methods. organic-chemistry.orgnih.gov While a specific example for this compound is not prominently documented, the general methodology can be readily applied.

This approach would involve the coupling of an aryl halide (e.g., 2-bromoanisole (B166433) or 1-bromo-2-methoxybenzene) with 2-aminophenol. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine and deprotonation leads to the formation of a palladium-amido complex. Reductive elimination from this complex then yields the desired benzamide and regenerates the palladium(0) catalyst.

The success of these reactions often depends on the choice of palladium precursor, ligand, base, and solvent. Various phosphine (B1218219) ligands have been developed to facilitate these couplings, enhancing the reactivity and scope of the reaction. This method is attractive due to its potential for high yields and tolerance of a wide range of functional groups.

Advanced Synthetic Strategies for Functionalized this compound Analogues

Derivatization via Substitution on Aromatic Rings

The biological activity of this compound can be modulated by introducing various substituents onto its aromatic rings. Standard electrophilic aromatic substitution reactions can be employed to achieve this functionalization, although the directing effects of the existing substituents (hydroxyl, amide, and methoxy (B1213986) groups) must be carefully considered.

For instance, nitration, halogenation, or Friedel-Crafts acylation could be performed on the parent molecule or on the starting materials (2-aminophenol or 2-methoxybenzoic acid) prior to the amide bond formation. The hydroxyl and methoxy groups are ortho-, para-directing and activating, while the benzamido group is generally ortho-, para-directing but deactivating. The interplay of these electronic effects will determine the regioselectivity of the substitution.

For example, to introduce a substituent on the 2-methoxyphenyl ring, one could start with a substituted 2-methoxybenzoic acid. Similarly, to modify the 2-hydroxyphenyl ring, a substituted 2-aminophenol could be used as the starting material. This modular approach allows for the systematic synthesis of a library of analogues with diverse electronic and steric properties.

| Parent Molecule | Reaction Type | Potential Reagents | Expected Substitution Pattern |

| This compound | Nitration | HNO₃/H₂SO₄ | Substitution on either or both aromatic rings |

| This compound | Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Substitution on either or both aromatic rings |

| 2-Aminophenol | Nitration/Halogenation | Various | Substituted 2-aminophenol for subsequent acylation |

| 2-Methoxybenzoic acid | Nitration/Halogenation | Various | Substituted 2-methoxybenzoic acid for subsequent amidation |

Incorporation of Diverse Linkages for Structural Modification

To explore a wider chemical space and to investigate structure-activity relationships, diverse chemical linkages can be incorporated into the this compound scaffold. This can be achieved by modifying the amide bond or by introducing linkers between the two aromatic rings.

One strategy involves replacing the amide linkage with other functional groups such as esters, sulfonamides, or ureas. For example, reacting 2-aminophenol with a 2-methoxybenzenesulfonyl chloride would yield the corresponding sulfonamide analogue.

Catalyst Development for Enhanced Synthesis Efficiency

The synthesis of this compound, which involves the formation of an amide bond between 2-aminophenol and 2-methoxybenzoic acid, can be significantly enhanced through the use of various catalytic systems. The primary challenge in this synthesis is the efficient activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group of 2-aminophenol, while avoiding unwanted side reactions involving the hydroxyl group. Catalyst development has focused on improving reaction rates, yields, and selectivity under mild conditions.

Peptide Coupling Reagents: A highly effective method for forming the amide linkage in N-arylbenzamides involves the use of peptide coupling reagents. These reagents convert the carboxylic acid into a highly reactive activated ester in situ. One of the most prominent and efficient of these reagents is HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). wikipedia.orgmychemblog.com HATU is used in conjunction with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in aprotic polar solvents like dimethylformamide (DMF). wikipedia.org The high efficiency of HATU is attributed to the formation of a highly reactive OAt-active ester of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which rapidly reacts with the amine. mychemblog.comyoutube.com The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through a neighboring group effect that stabilizes the transition state. wikipedia.org Other uronium-based coupling reagents like HBTU and TBTU, as well as phosphonium (B103445) reagents like PyBOP, function similarly and represent alternative catalysts for this transformation. peptide.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide synthesis. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435), have been successfully employed for the chemoselective acylation of 2-aminophenol. acs.org In this approach, the enzyme selectively catalyzes the reaction at the more nucleophilic amino group, leaving the hydroxyl group untouched. The reaction typically uses an acyl donor like vinyl acetate (B1210297) in a solvent such as tetrahydrofuran (B95107) (THF). acs.org While this method demonstrates high selectivity, optimization of parameters like solvent, temperature, and acyl donor is crucial for achieving high conversion rates. acs.org

Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium and nickel, have been developed for the synthesis of N-arylbenzamides and their analogues, often through C-H activation or cross-coupling strategies. thieme-connect.comuzh.chuzh.ch For instance, palladium catalysts can be used for the synthesis of N-benzoylindoles from N-(2-allylphenyl)benzamide, demonstrating their utility in forming C-N bonds in related structures. mdpi.com While not a direct synthesis of this compound from its constituent parts, these methods are crucial for creating complex analogues. Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have also been used in reactions involving 2-aminophenol to activate substrates and facilitate nucleophilic attack by the amino group, a principle applicable to amide synthesis. nih.gov

Below is a summary of catalyst systems used for the synthesis of analogous N-aryl amides.

| Catalyst System | Reactants | Base/Solvent | Key Features |

| HATU / DIPEA | Carboxylic Acid + Amine | DIPEA / DMF | High efficiency, fast reaction rates, forms reactive OAt-ester. wikipedia.orgcommonorganicchemistry.com |

| Novozym 435 | 2-Aminophenol + Vinyl Acetate | THF | High chemoselectivity for the amino group, environmentally benign. acs.org |

| DIC / HOBt | Carboxylic Acid + Amine | Not specified | Minimizes racemization, HOBt forms intermediate esters. peptide.com |

| Pd(OAc)₂ / BQ | N-(2-allylphenyl)benzamide | DBP / Dioxane | Catalyzes intramolecular C-H functionalization for indole (B1671886) synthesis. mdpi.com |

| BF₃·Et₂O | o-Aminophenol + Cyanating Agent | 1,4-Dioxane | Lewis acid activation of the electrophile. nih.gov |

Mechanistic Investigations of Synthetic Transformations

The formation of the amide bond in this compound is a classical nucleophilic acyl substitution reaction. The specific mechanism depends on the methodology employed, primarily on how the carboxylic acid (2-methoxybenzoic acid) is activated to react with the nucleophile (2-aminophenol).

Mechanism with Coupling Reagents (e.g., HATU): The use of coupling reagents like HATU proceeds via a two-step mechanism that avoids the need for harsh conditions or the formation of highly reactive intermediates like acyl chlorides.

Activation of Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid (2-methoxybenzoic acid) by a hindered base, such as DIPEA. The resulting carboxylate anion then attacks the electrophilic guanidinium (B1211019) carbon of HATU. youtube.com This leads to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea as a byproduct. youtube.com

Nucleophilic Attack by Amine: The amino group of 2-aminophenol then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. The exceptional efficiency of this step when using HATU is attributed to the participation of the neighboring pyridine nitrogen atom in the HOAt leaving group. This nitrogen is believed to hydrogen-bond with the incoming amine, creating a stabilized 7-membered cyclic transition state that significantly lowers the activation energy of the reaction. wikipedia.org Following the collapse of the tetrahedral intermediate, the amide bond is formed, and the HOAt moiety is released.

Mechanism with Acyl Chlorides (Schotten-Baumann Conditions): A more traditional approach involves the conversion of 2-methoxybenzoic acid into the more reactive 2-methoxybenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 2-aminophenol follows the Schotten-Baumann reaction mechanism. mychemblog.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-aminophenol performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as pyridine or triethylamine, which is added to the reaction) to yield the final this compound product. The base also serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. mychemblog.comlibretexts.org

This method is robust and widely applicable but requires the pre-formation of the acyl chloride and the use of a base to scavenge the acidic byproduct. The chemoselectivity of the reaction is high, as the amino group is significantly more nucleophilic than the phenolic hydroxyl group under these conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Hydroxyphenyl 2 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(2-hydroxyphenyl)-2-methoxybenzamide, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic region is complex due to the presence of two substituted benzene (B151609) rings, showing signals typically between 6.8 and 8.2 ppm. The protons on the 2-hydroxyphenyl ring and the 2-methoxybenzoyl ring exhibit characteristic splitting patterns (doublets, triplets, and doublet of doublets) based on their coupling with adjacent protons. A sharp singlet for the methoxy (B1213986) (-OCH₃) protons is expected around 3.9 ppm. Furthermore, the labile protons of the amide (N-H) and hydroxyl (O-H) groups typically appear as broad singlets at lower fields, often above 8.5 ppm, with their exact chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region, around 165-170 ppm. The twelve aromatic carbons resonate in the 110-160 ppm range, with carbons directly attached to electronegative oxygen and nitrogen atoms appearing at lower fields. The carbon of the methoxy group typically gives a signal around 56 ppm. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| > 9.0 | broad s | 1H, OH |

| > 8.5 | broad s | 1H, NH |

| 6.8 - 8.2 | m | 8H, Ar-H |

| ~ 3.9 | s | 3H, -OCH₃ |

s = singlet, m = multiplet. Predicted values are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 166 | C=O (Amide) |

| 110 - 160 | Aromatic Carbons |

| ~ 56 | -OCH₃ |

Predicted values are based on analogous structures.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule. The spectra for this compound are characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies include a broad band in the 3400-3300 cm⁻¹ region, indicative of the O-H stretching of the hydrogen-bonded phenolic group. The N-H stretching vibration of the amide group is typically observed around 3300-3200 cm⁻¹. nih.gov A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) is expected around 1650-1630 cm⁻¹. researchgate.net The Amide II band, which arises from N-H bending and C-N stretching, appears near 1550 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. Additionally, characteristic bands for the aryl ether C-O-C asymmetric and symmetric stretching are anticipated around 1250 cm⁻¹ and 1020 cm⁻¹, respectively. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 - 3300 (broad) | O-H stretch (phenolic) |

| 3300 - 3200 | N-H stretch (amide) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1650 - 1630 (strong) | C=O stretch (Amide I) |

| 1550 - 1520 | N-H bend (Amide II) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~ 1250 | C-O-C stretch (asymmetric aryl ether) |

Data is based on established vibrational frequency ranges for the respective functional groups. vscht.cz

Mass Spectrometry (ESI-MS, HRMS, Q-TOF) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. For this compound (C₁₄H₁₃NO₃), the calculated exact mass is 243.08954 Da. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can confirm this elemental composition with high accuracy, typically by observing the protonated molecular ion [M+H]⁺ at m/z 244.0972.

Tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pathways. A common and diagnostic fragmentation pattern for benzamides involves the cleavage of the amide bond. This would lead to two primary fragments: the 2-methoxybenzoyl cation (m/z 135) and the 2-aminophenol (B121084) radical cation (m/z 109). The 2-methoxybenzoyl cation can undergo further fragmentation, such as the loss of a carbonyl group (CO) to yield a fragment at m/z 107. These fragmentation patterns provide unequivocal evidence for the connectivity of the two aromatic rings through the amide linkage.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 244.0972 | [C₁₄H₁₄NO₃]⁺ | [M+H]⁺ (Protonated Molecule) |

| 135.0441 | [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation |

X-ray Diffraction Studies for Solid-State Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

For this compound, an X-ray diffraction study would elucidate the spatial relationship between the 2-hydroxyphenyl and 2-methoxybenzoyl moieties. Key structural features of interest include the planarity of the amide group and the dihedral angle between the two aromatic rings. Furthermore, this analysis would map the network of intermolecular and intramolecular interactions that stabilize the crystal lattice. Strong hydrogen bonds are expected, including potential intramolecular hydrogen bonding between the phenolic -OH group and the amide oxygen, as well as intermolecular hydrogen bonds involving the amide N-H, the phenolic O-H, and the carbonyl oxygen (N-H···O=C and O-H···O=C). researchgate.netnih.gov These interactions dictate the molecular packing in the crystal.

Table 5: Crystallographic Parameters Determined by X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Torsion Angles | Conformational details of the molecule |

Computational and Theoretical Chemistry Studies of N 2 Hydroxyphenyl 2 Methoxybenzamide

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and density, from which numerous molecular properties can be derived.

The structure of N-(2-hydroxyphenyl)-2-methoxybenzamide is not rigid; rotation is possible around several single bonds, particularly the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group. This flexibility gives rise to multiple possible conformations, each with a different spatial arrangement and energy.

A computational study would begin by optimizing the geometry of various possible conformers. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Key rotational angles (dihedrals) would be systematically varied to identify all stable low-energy structures. For each optimized conformer, the calculation would provide its total electronic energy. The conformer with the lowest energy is the global minimum and represents the most stable form of the molecule in the gas phase. The relative energies of other conformers indicate their population at a given temperature. Such studies on related N-arylbenzamides have revealed that the interplay of intramolecular hydrogen bonds and steric hindrance dictates the most stable geometries. For instance, a strong intramolecular hydrogen bond is expected between the hydroxyl proton (-OH) and the carbonyl oxygen (C=O) of the amide, which would significantly stabilize a planar conformation.

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O=C) Distance (Å) |

| Conf-1 | ψ₁=0, ψ₂=0 | 0.00 (Global Minimum) | 1.85 |

| Conf-2 | ψ₁=180, ψ₂=0 | +3.5 | 4.50 |

| Conf-3 | ψ₁=0, ψ₂=180 | +5.2 | 1.86 |

Note: The values in this table are illustrative placeholders to demonstrate the type of data generated from DFT calculations. ψ₁ and ψ₂ represent the critical dihedral angles of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity, kinetic stability, and the energy required for the lowest electronic excitation. umich.eduschrodinger.com A small gap suggests a molecule is more reactive and can be more easily excited. deeporigin.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, which is activated by the hydroxyl group. The LUMO would likely be distributed over the methoxybenzamide portion, particularly the carbonyl group and the phenyl ring, which act as electron-accepting regions. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. youtube.com

Illustrative Data Table: Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.10 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.60 | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. utdallas.edu |

Note: The values in this table are illustrative placeholders.

DFT calculations can accurately predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, a molecule's vibrational frequencies (infrared and Raman spectra) can be computed. orientjchem.org These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, key predicted vibrations would include the O-H stretch (affected by hydrogen bonding), the N-H stretch, the C=O amide I band, and various aromatic C-H and C-C stretching modes. ias.ac.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. orientjchem.org The theoretical ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

While DFT is a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to study excited states and electronic transitions. aps.orgbenasque.org It is the standard method for calculating the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. mpg.de The calculation provides the excitation energies (which correspond to absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). rsc.org

For this compound, TD-DFT calculations would likely predict strong π→π* transitions associated with the aromatic rings and the conjugated amide system. The presence of the hydroxyl and methoxy (B1213986) groups would influence the position of these absorption bands. The results can be correlated with experimentally measured UV-Vis spectra to understand the electronic structure of the molecule. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a powerful tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. deeporigin.comnih.gov The MEP map is color-coded: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative regions (red) would be expected around the carbonyl oxygen and the hydroxyl oxygen, highlighting their roles as hydrogen bond acceptors and sites for interaction with electrophiles. The most positive region (blue) would be located around the hydroxyl hydrogen and the amide hydrogen, indicating their function as hydrogen bond donors. ias.ac.in

Analysis of Non-Covalent Interactions and Hydrogen Bonding (NBO, QTAIM, NCI)

To gain deeper insight into the bonding and non-covalent interactions within this compound, several advanced analytical methods can be employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.govsemanticscholar.org This "donor-acceptor" interaction can be quantified by a second-order perturbation energy, E(2). For the intramolecular hydrogen bond (O-H···O=C), NBO analysis would reveal a significant E(2) value for the interaction between a lone pair orbital on the carbonyl oxygen (donor) and the antibonding σ* orbital of the O-H bond (acceptor). This provides quantitative evidence for the existence and strength of the hydrogen bond. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of a bonding interaction. For the intramolecular hydrogen bond, the presence of a BCP between the hydroxyl hydrogen and the carbonyl oxygen would confirm the interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the bond's strength and nature (covalent vs. electrostatic). semanticscholar.orgresearchgate.net

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization method that highlights non-covalent interactions in real space. researchgate.net It is based on the electron density and its reduced density gradient. NCI plots generate surfaces between interacting fragments, which are color-coded to indicate the type and strength of the interaction. For this compound, an NCI plot would visually confirm the intramolecular hydrogen bond as a strong, attractive interaction. It could also reveal weaker van der Waals interactions between different parts of the molecule that contribute to its conformational stability.

Investigation of Biological Activities and Mechanisms of Action of N 2 Hydroxyphenyl 2 Methoxybenzamide Derivatives

Anti-HIV-1 Activity and Virion Infectivity Factor (Vif) Inhibition

The human immunodeficiency virus type 1 (HIV-1) accessory protein Vif is crucial for viral replication and pathogenesis, making it a key target for antiretroviral drug development. nih.gov Vif counteracts the host's innate antiviral defense mechanism mediated by the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G). nih.gov Derivatives of 2-methoxybenzamide (B150088) have been identified as potent antagonists of Vif, effectively restoring the host cell's ability to combat the virus.

Modulation of Vif-APOBEC3G Interactions

The primary antiviral function of the host protein A3G is to deaminate cytidine (B196190) to uridine (B1682114) in the viral single-stranded DNA during reverse transcription, leading to lethal mutations in the viral genome. researchgate.net HIV-1 Vif overcomes this defense by binding to A3G and targeting it for proteasomal degradation, thus preventing its incorporation into new virions. nih.govnih.gov

Small-molecule inhibitors based on the 2-methoxybenzamide scaffold have been shown to effectively disrupt this process. For instance, the Vif antagonist 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide and its derivatives function by suppressing the Vif protein. By inhibiting Vif, these compounds prevent the degradation of A3G, allowing the host restriction factor to be packaged into budding virions where it can exert its antiviral effect. Western blotting analysis has confirmed that treatment with these derivatives leads to a reduction in Vif protein levels within the cell.

Impact on Viral Replication in Cellular Models

The restoration of A3G function through Vif inhibition has a direct and potent impact on the replication of HIV-1 in cellular models. In non-permissive cells such as H9 T-cells, which rely on Vif for successful replication, the introduction of 2-methoxybenzamide-based Vif inhibitors significantly curtails viral propagation.

Lead optimization studies have produced highly potent compounds. One such derivative, identified as compound 6m , demonstrated an EC₅₀ (half-maximal effective concentration) of 0.07 μM in H9 cells, representing a significant enhancement in antiviral activity over earlier iterations. A key finding is the efficacy of these compounds against a variety of clinical drug-resistant HIV strains, including those resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), integrase inhibitors (INs), and protease inhibitors (PIs). This suggests that targeting the Vif-A3G axis could provide a valuable therapeutic option against multidrug-resistant HIV-1.

| Compound | Target | Cell Line | EC₅₀ (μM) |

|---|---|---|---|

| 6m | HIV-1 Vif | H9 | 0.07 |

Anticancer Potential and Signaling Pathway Modulation

In addition to their antiviral properties, derivatives of 2-methoxybenzamide have been extensively investigated for their potential as anticancer agents. This research has primarily focused on their ability to inhibit critical cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation.

Hedgehog (Hh) Signaling Pathway Inhibition via Smoothened (Smo) Receptor Targeting

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is implicated in the progression of various cancers, including medulloblastoma and basal cell carcinoma, when aberrantly activated. nih.gov A key component of this pathway is the Smoothened (Smo) receptor, which acts as a signal transducer. nih.gov

A series of novel 2-methoxybenzamide derivatives were designed and synthesized as antagonists of the Hh signaling pathway. These compounds function by directly targeting and blocking the Smo receptor. nih.gov In Gli-luciferase reporter assays, these inhibitors demonstrated potent, submicromolar IC₅₀ (half-maximal inhibitory concentration) values, confirming the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition. nih.gov The most potent of these, compound 21 , exhibited an IC₅₀ value of 0.03 μM. Further studies showed that this compound effectively prevents the translocation of Smo into the primary cilium, a critical step in signal transmission. nih.gov Notably, compound 21 retained its inhibitory potency against a drug-resistant Smo mutant (D477G), highlighting its potential to overcome clinical resistance seen with other Smo inhibitors. nih.gov

| Compound | Target | Assay | IC₅₀ (μM) |

|---|---|---|---|

| 17 | Hh Pathway (Smo) | Gli-luc Reporter | 0.12 |

| 18 | Hh Pathway (Smo) | Gli-luc Reporter | 0.26 |

| 19 | Hh Pathway (Smo) | Gli-luc Reporter | 0.31 |

| 20 | Hh Pathway (Smo) | Gli-luc Reporter | 0.25 |

| 21 | Hh Pathway (Smo) | Gli-luc Reporter | 0.03 |

In Vitro Antiproliferative Activity against Cancer Cell Lines

The inhibition of oncogenic pathways like Hedgehog signaling translates directly to antiproliferative effects in cancer cells. The 2-methoxybenzamide derivatives have demonstrated significant activity against various human cancer cell lines.

Compound 21 , the potent Smo inhibitor, showed stronger antiproliferation against the Daoy medulloblastoma cell line compared to the established drug vismodegib. nih.gov At concentrations of 1 μM and 10 μM, cell viability was reduced to 72% and 43%, respectively. nih.gov Other research has shown that benzamide (B126) derivatives linked to a benzothiazole (B30560) moiety exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, including those from lung (A549), colon (HCT-116), and cervical (HeLa) cancers, with IC₅₀ values in the low micromolar range. nih.govtandfonline.com For example, a substituted methoxybenzamide benzothiazole derivative showed IC₅₀ values ranging from 1.1 µM to 8.8 µM across various cell lines. nih.gov

| Compound Type | Cell Line | Cancer Type | Reported IC₅₀ Range (μM) |

|---|---|---|---|

| Methoxybenzamide benzothiazole (41) | A549, HCT-116, HeLa, etc. | Multiple | 1.1 - 8.8 |

| Phenylamino methoxybenzothiazole (68) | HeLa | Cervical | 0.5 |

| Compound 21 (Hh Inhibitor) | Daoy | Medulloblastoma | Potent antiproliferation observed |

Effects on Cellular Processes (e.g., Cell Growth, Colony Formation, DNA Synthesis)

The observed antiproliferative activity of benzamide derivatives is underpinned by their effects on fundamental cellular processes. While specific studies on the effect of N-(2-hydroxyphenyl)-2-methoxybenzamide derivatives on colony formation and DNA synthesis are limited, research on structurally related compounds provides insight into their likely mechanisms.

A related valproic acid derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, was found to induce cell cycle arrest in breast cancer cells. mdpi.com This suggests that a primary mechanism for inhibiting cell growth is the disruption of the normal cell division cycle. Further research on other benzamide derivatives has shown they can induce apoptosis (programmed cell death) and arrest cells in the G2/M phase of the cell cycle. researchgate.net These findings indicate that the broader class of benzamide-containing compounds, including the 2-methoxybenzamide derivatives, likely exerts its anticancer effects by halting cell proliferation through cell cycle arrest and promoting cell death.

Sigma-2 (σ2) Receptor Ligand Development and Cancer Implications

The sigma-2 (σ2) receptor has emerged as a significant target in cancer research due to its high expression in rapidly proliferating tumor cells, making it a valuable biomarker for cancer diagnosis and a promising target for therapeutic intervention. Selective ligands for the σ2 receptor have demonstrated the ability to induce apoptosis in cancer cells and impede tumor growth, highlighting their potential as both diagnostic and therapeutic agents in oncology.

While direct binding affinity data for this compound with the sigma-2 receptor are not extensively available in the public domain, the benzamide scaffold is a common feature in many reported sigma-2 receptor ligands. Research into conformationally-flexible benzamide-based ligands has shown promise in developing selective σ2 receptor agents. The structural characteristics of this compound suggest it may serve as a foundational structure for the development of novel σ2 receptor ligands. Further investigation is warranted to determine its specific binding affinity and functional activity at the sigma-2 receptor and to explore the potential of its derivatives as anticancer agents.

Antimycobacterial and Isocitrate Lyase (ICL) Inhibition Studies

Derivatives of this compound have been investigated for their potential as antimycobacterial agents. A study focusing on a series of 2-methoxy-2'-hydroxybenzanilides and their thioxo analogues revealed significant in vitro activity against various Mycobacterium species. These compounds are structural isomers of the primary compound of interest, providing valuable insights into the potential antimycobacterial efficacy of this chemical class.

A key target for antimycobacterial drug development is isocitrate lyase (ICL), an enzyme crucial for the survival of Mycobacterium tuberculosis within the host, particularly during the persistent phase of infection. The inhibition of ICL disrupts the glyoxylate (B1226380) shunt, a metabolic pathway essential for the bacterium to utilize fatty acids as a carbon source. Research has shown that certain thiobenzanilide (B1581041) derivatives of 2-methoxy-2'-hydroxybenzanilide are effective inhibitors of ICL.

Below is a table summarizing the antimycobacterial activity and ICL inhibition of representative 2-methoxy-2'-hydroxybenzanilide derivatives.

| Compound ID | Modification | M. tuberculosis MIC (µM) | M. kansasii MIC (µM) | ICL Inhibition (%) at 10 µg/mL |

| 6h | 5-Cl, 4'-Cl | 16 | 32 | Not Reported |

| 6k | 5-Cl, 4'-Br | 16 | 16 | Not Reported |

| 6l | 5-Cl, 5'-Br | 16 | 32 | Not Reported |

| 8f | Thio, 4'-F | >128 | >128 | 50 |

| 8m | Thio, 4'-I | 64 | 64 | 50 |

MIC: Minimum Inhibitory Concentration

The data indicates that specific substitutions on the benzanilide (B160483) rings significantly influence the antimycobacterial activity, with halogenated derivatives showing notable potency. Furthermore, the thioxo analogues demonstrate considerable inhibitory effects on isocitrate lyase, suggesting a potential mechanism of action for their antimycobacterial properties.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into structurally related 2-hydroxy-N-phenylbenzamides (salicylanilides) has revealed their potential as cholinesterase inhibitors. nih.govnih.govdrugbank.comnih.gov

A study evaluating a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibitory activity against AChE and BuChE. nih.govnih.govdrugbank.com The IC50 values for AChE inhibition were found to be in the range of 33.1 to 85.8 µM, while for BuChE, the values were generally higher, ranging from 53.5 to 228.4 µM. nih.govnih.govdrugbank.com This suggests that these derivatives tend to be more selective for AChE over BuChE. nih.govnih.gov

The following table presents the cholinesterase inhibitory activity of selected 2-hydroxy-N-phenylbenzamide derivatives, which can serve as a reference for the potential activity of this compound.

| Compound Class | Enzyme | IC50 Range (µM) |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 |

| 2-Hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 |

IC50: Half-maximal inhibitory concentration

These findings indicate that the N-(2-hydroxyphenyl)benzamide scaffold is a promising starting point for the development of novel cholinesterase inhibitors. The presence of the 2-methoxy group in this compound may influence its binding affinity and selectivity for these enzymes, a hypothesis that requires further experimental validation.

Antioxidative Properties and Reactive Oxygen Species (ROS) Modulation

Compounds possessing a phenolic hydroxyl group, such as this compound, are often investigated for their antioxidant potential. Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.

Studies on related 2-hydroxy-benzamide derivatives have shown their capacity to act as antioxidants. nih.gov For instance, N-(2-hydroxyphenyl)-2-phenazinamine, which shares the N-(2-hydroxyphenyl) moiety, has demonstrated the ability to scavenge oxidative stress-generating molecules. researchgate.net The antioxidant activity of such compounds is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Antibacterial Activity against Pathogenic Strains

The benzamide scaffold is present in numerous compounds with demonstrated antibacterial properties. Research into derivatives of N-(2-hydroxyphenyl)benzamide has revealed a broad spectrum of activity against various pathogenic bacterial strains.

For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity primarily against Gram-positive bacteria, with MIC values between 2.5 and 5.0 mg/mL. nih.gov

The table below summarizes the antibacterial activity of representative benzamide derivatives against selected pathogenic strains.

| Derivative Class | Bacterial Strain | MIC Range |

| N-(2-hydroxy-4-nitro/aminophenyl)benzamides | Staphylococcus aureus | 7.8 - 500 µg/mL |

| N-(2-hydroxy-4-nitro/aminophenyl)benzamides | Bacillus subtilis | 1.95 - 500 µg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2.5 - 5.0 mg/mL |

MIC: Minimum Inhibitory Concentration

These findings suggest that the N-(2-hydroxyphenyl)benzamide core structure is a viable platform for the development of new antibacterial agents. The specific substitutions on the phenyl rings play a crucial role in determining the potency and spectrum of activity. The antibacterial potential of this compound itself warrants direct investigation to ascertain its efficacy against clinically relevant pathogenic bacteria.

Investigation of Interactions with Specific Biological Targets (e.g., M1R, DRD2, Matrix Metalloproteinases)

The interaction of this compound with specific biological targets such as the M1 muscarinic acetylcholine (B1216132) receptor (M1R), D2 dopamine (B1211576) receptor (DRD2), and matrix metalloproteinases (MMPs) is an area of significant interest for drug discovery. While direct binding studies for this specific compound are limited, research on related structures provides valuable insights.

M1 Muscarinic Acetylcholine Receptor (M1R): Salicylanilides, which are structurally analogous to N-(2-hydroxyphenyl)benzamides, have been explored for their potential interaction with various receptors. The core structure suggests a possibility for interaction with M1R, a key target in the treatment of cognitive disorders. However, specific affinity data for this compound at M1R is not currently available.

D2 Dopamine Receptor (DRD2): The benzamide moiety is a well-known pharmacophore for dopamine D2 receptor antagonists. Numerous antipsychotic drugs incorporate this structure. The affinity of benzamides for the D2 receptor is highly dependent on the nature and position of substituents on both the benzoyl and aniline (B41778) rings. While there is no direct evidence of this compound binding to DRD2, its structural similarity to known D2 ligands suggests this as a potential area for future investigation.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis. The development of MMP inhibitors is an active area of research. Some benzamide derivatives have been investigated as MMP inhibitors. The hydroxyphenyl group in this compound could potentially interact with the active site of MMPs. However, specific inhibitory activity and the mode of interaction for this compound have not been reported.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl 2 Methoxybenzamide and Its Analogues

Influence of Substituent Effects on Biological Potency and Selectivity

The biological activity of N-(2-hydroxyphenyl)-2-methoxybenzamide derivatives can be significantly modulated by the nature and position of substituents on both the hydroxyphenyl and methoxybenzoyl rings. While direct SAR studies on this specific compound are limited in publicly available literature, principles derived from analogous structures, such as substituted benzamides and related scaffolds, provide valuable insights.

The methoxy (B1213986) group, with its electron-donating nature and potential for hydrogen bond acceptance, also plays a significant role. Variations in the number and position of methoxy and hydroxy groups on the phenyl rings of related N-benzimidazole-derived carboxamides have been shown to strongly impact their antiproliferative and antibacterial activities. nih.govnih.gov For example, certain substitution patterns can enhance selectivity for specific biological targets.

Systematic variations of these substituents would be a key strategy in optimizing the potency and selectivity of this compound. The introduction of other functional groups, such as halogens, alkyls, or cyano groups, at different positions on the aromatic rings would further elucidate the SAR. For instance, in a series of 2-phenoxybenzamides, the substitution pattern on the anilino part of the molecule significantly influenced antiplasmodial activity and cytotoxicity. researchgate.net

Table 1: Predicted Influence of Substituents on the Biological Activity of this compound Analogues

| Substituent Position | Substituent Type | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale |

| Phenyl ring of 2-methoxybenzoyl | Electron-donating groups (e.g., -CH3, -OCH3) | May increase or decrease | May alter | Can affect electron density and steric interactions in the binding pocket. |

| Phenyl ring of 2-methoxybenzoyl | Electron-withdrawing groups (e.g., -Cl, -NO2) | May increase | May improve | Can enhance binding through specific interactions like halogen bonding. |

| Hydroxyphenyl ring | Additional hydroxyl or methoxy groups | Likely to modulate | May enhance | Can provide additional hydrogen bonding opportunities. nih.govnih.gov |

| Amide linker | N-alkylation | May decrease | May alter | Can disrupt the planar conformation often required for binding. |

Role of Core Structure Modifications on Pharmacological Profiles

Modifications to the central benzamide (B126) core of this compound can lead to significant changes in its pharmacological profile. The amide bond itself is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with target proteins.

Another approach involves modifying the linker between the two aromatic rings. Altering the length or rigidity of the linker can impact the relative orientation of the phenyl rings, which is often a critical determinant of biological activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide inhibitors of 12-lipoxygenase, the nature of the linker was crucial for potent and selective inhibition. nih.gov

Rational Design Principles Derived from SAR Data

The systematic collection of SAR data allows for the formulation of rational design principles to guide the synthesis of more effective and selective analogues of this compound. A primary principle would be the optimization of the hydrogen-bonding network. The phenolic hydroxyl group and the amide moiety are key interaction points, and their spatial arrangement should be maintained or enhanced in new designs.

Another design principle would focus on modulating the electronic properties of the aromatic rings. The introduction of electron-withdrawing or electron-donating substituents can fine-tune the binding affinity and selectivity for the target protein. For example, if a particular region of the binding pocket is hydrophobic, the addition of lipophilic substituents to the corresponding part of the ligand could enhance potency.

Furthermore, conformational constraint is a powerful design strategy. If the active conformation of this compound can be determined, for instance through computational modeling, new analogues can be designed that are pre-locked into this bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between this compound and its biological targets at an atomic level. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can identify the key amino acid residues in the binding pocket that interact with the ligand. For instance, a docking simulation might reveal that the phenolic hydroxyl group forms a hydrogen bond with a specific serine or threonine residue, while the methoxy group fits into a hydrophobic pocket. A study on a similar compound, N-(2-hydroxyphenyl)-2-propylpentanamide, utilized docking simulations to predict its binding to histone deacetylase. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.comutupub.fi This allows for the assessment of the stability of the binding pose predicted by docking. mdpi.com MD simulations can reveal important information about the conformational changes that occur upon ligand binding and can help to identify stable water-mediated interactions. mdpi.com By simulating the behavior of the complex, researchers can gain a deeper understanding of the binding thermodynamics and kinetics. researchgate.net

These computational approaches, when combined with experimental SAR data, provide a powerful platform for the rational design of novel and more potent analogues of this compound.

Future Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Potency and Specificity

The core structure of N-(2-hydroxyphenyl)-2-methoxybenzamide is ripe for chemical modification to generate analogues with improved biological activity. The process of lead optimization aims to refine the chemical structure to enhance potency against a specific biological target while minimizing off-target effects, thereby increasing specificity. creative-biostructure.combiobide.com Structure-activity relationship (SAR) studies are central to this effort, providing critical insights into how specific chemical changes influence the compound's efficacy.

Research into related structures has demonstrated the viability of this approach. For instance, studies on 2-methoxybenzamide (B150088) derivatives have shown that modifications to the aryl amide and imidazole (B134444) groups can yield potent inhibitors of the Hedgehog (Hh) signaling pathway, with some analogues achieving nanomolar IC50 values. nih.govsemanticscholar.org Similarly, SAR studies on other salicylanilide (B1680751) derivatives have identified key structural features that determine their activity against various targets, such as the 12-lipoxygenase enzyme. nih.gov For example, the introduction of different substituents on the phenyl rings can dramatically alter the compound's inhibitory power and selectivity. nih.govmdpi.com The goal is to synthesize a library of novel analogues and screen them to identify candidates with superior potency and a more desirable therapeutic window. nih.gov

Table 1: Examples of Analogue Development in Related Scaffolds

| Scaffold/Derivative Class | Modification Strategy | Outcome | Reference |

|---|---|---|---|

| 2-Methoxybenzamide Derivatives | Structural modification based on SANT-2, varying aryl amide and imidazole groups. | Potent Hedgehog pathway inhibitors with IC50 values in the submicromolar to nanomolar range. | nih.govsemanticscholar.org |

| (Hydroxyphenyl)naphthol Sulfonamides | Combinatorial approach and focused synthesis to create aromatic-substituted analogues. | Highly active and selective inhibitors of human 17β-HSD1. | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Medicinal chemistry optimization of the scaffold. | Compounds with nanomolar potency against 12-LOX and excellent selectivity. | nih.gov |

| N-benzyl-2-fluorobenzamides | Synthesis of derivatives as dual-target inhibitors. | Identification of a compound with potent activity against both EGFR and HDAC3. | nih.gov |

Exploration of Alternative Biological Targets and Therapeutic Applications

While initial research may focus on a single target, the broader class of salicylanilides, to which this compound belongs, is known for its wide spectrum of biological effects. nih.govnih.gov This suggests that the core molecule and its future analogues could have therapeutic applications beyond their primary indication. Halogenated salicylanilides, for example, have been investigated for repurposing in oncology due to their ability to modulate multiple signaling pathways critical for cancer cell survival, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.gov

The exploration of alternative applications is a key area of future research. Salicylamide derivatives have shown promise as broad-spectrum antiviral agents, inhibiting the replication of viruses such as influenza, coronaviruses, and hepatitis B virus. researchgate.net Furthermore, related benzamide (B126) structures have been identified as antagonists for purinergic receptors, which have potential applications in treating thrombosis and inflammation. acs.org The diverse biological activities of these compounds also include antibacterial, antimycobacterial, and antifungal effects. nih.gov Systematic screening of this compound and its novel analogues against a wide panel of biological targets could uncover new and unexpected therapeutic opportunities. nih.gov

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

Modern drug discovery increasingly relies on a synergy between computational (in silico) and traditional experimental methods to accelerate the identification and optimization of lead compounds. mdpi.com For this compound, in silico techniques like molecular docking can predict how the molecule and its analogues bind to the active site of a target protein. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

For example, docking studies have been used to understand how 2-methoxybenzamide derivatives interact with the Smoothened (Smo) receptor, guiding the design of more potent Hedgehog pathway inhibitors. semanticscholar.org Beyond binding prediction, computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. mdpi.comnih.gov This early-stage profiling helps to eliminate compounds with poor drug-like properties, such as low bioavailability or high potential toxicity, before they enter more costly experimental testing. creative-biostructure.com This integrated approach was successfully used to design N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, which showed improved anti-proliferative activity in cancer cell lines. nih.gov

Considerations for Preclinical Development and Lead Optimization

Once a promising analogue (a "lead compound") is identified, it enters the preclinical development phase. creative-biostructure.com This stage involves a rigorous and iterative process of lead optimization, where the molecule's properties are further refined to make it a suitable candidate for clinical trials. biobide.com The primary goals are to improve efficacy, stability, and pharmacokinetic parameters while ensuring a strong safety profile. creative-biostructure.com

Preclinical development involves extensive in vitro and in vivo assays. creative-biostructure.com In vitro studies assess the compound's effect on various cell lines to confirm its mechanism of action and cellular activity. For instance, a potent PTP1B inhibitor, compound 10m, was shown to enhance insulin-stimulated glucose uptake in cells without significant cytotoxicity. nih.gov In vivo studies in animal models are then conducted to evaluate the compound's efficacy and safety in a whole organism. biobide.com These studies provide crucial data on how the drug is absorbed, distributed, metabolized, and excreted by the body. creative-biostructure.com The successful navigation of this phase, demonstrating both efficacy and safety in preclinical models, is a prerequisite for advancing a new drug candidate into human clinical trials. biobide.com

Q & A

What are the optimized synthetic routes for N-(2-hydroxyphenyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 2-hydroxyaniline with 2-methoxybenzoic acid derivatives. Key methods include:

- Copper-mediated Ullmann coupling : Using This compound and arylboronic acids (e.g., 4-nitrophenylboronic acid) with Cu(OAc)₂ in CH₂Cl₂, yielding ~12–22% under mild conditions .

- Palladium-catalyzed cross-coupling : For example, with (4-methoxycarbonylphenyl)boronic acid, achieving 22% yield .

- Microwave-assisted alkylation : Reacting with nitrobenzyl bromides under K₂CO₃, yielding up to 86% .

Critical Factors : Catalyst choice (Pd vs. Cu), solvent polarity, and microwave irradiation significantly affect yields. Low yields in traditional methods (e.g., 22%) highlight the need for optimized catalysts or alternative coupling strategies.

How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.3 ppm) and methoxy groups (δ ~3.7 ppm). For example, the methoxy singlet at δ 3.75 ppm and amide NH at δ 10.34 ppm confirm the core structure .

- HRMS : Exact mass matching (e.g., m/z 365.1137 for C₂₀H₁₇N₂O₅) validates molecular integrity .

- X-ray crystallography : While not directly reported for this compound, analogous benzamides (e.g., N-((2-acetylphenyl)carbamothioyl)benzamide) show planar amide linkages, supporting structural predictions .

What structure-activity relationships (SAR) govern this compound in HIV-1 Vif inhibition?

Advanced Research Focus:

Derivatives with electron-withdrawing groups (e.g., nitro) on the aryloxy moiety exhibit enhanced activity. For instance:

- N-(2-(4-nitrophenoxy)phenyl)-2-methoxybenzamide showed potent inhibition (IC₅₀ < 1 µM) due to improved electron-deficient aromatic interactions .

- Methoxy positioning : Para-substitution on the benzamide ring enhances binding affinity compared to ortho/meta .

Methodology : SAR studies use in vitro assays (e.g., viral infectivity reduction) and molecular docking to map interactions with Vif protein domains.

How does this compound function as a Sirtuin modulator, and what assays validate its activity?

Advanced Research Focus:

- Sirtuin modulation : The compound (e.g., Sirtuin modulator 2) inhibits SIRT1/2 deacetylase activity, implicated in diabetes and cancer. In vitro assays use fluorogenic substrates (e.g., acetylated p53 peptides) to measure deacetylation inhibition .

- Cellular models : Anti-inflammatory activity is validated via TNF-α suppression in macrophages, while antitumor effects are tested in proliferation assays (e.g., MTT) .

What is the selectivity profile of this compound for dopamine D-2 receptors compared to analogs like sulpiride?

Advanced Research Focus:

- Binding affinity : Radioligand displacement assays (e.g., using ¹²⁵I-6b) show KD = 1.2 nM for D-2 receptors, surpassing sulpiride (KD = 8 nM) .

- Lipophilicity : Octanol-water partition coefficients (logP) are ~40× higher than sulpiride, enhancing blood-brain barrier penetration .

Methodology : In vivo biodistribution studies in rats confirm striatal specificity (striatum/cerebellum uptake ratio = 7.2:1 at 60 min post-injection) .

How can low yields in this compound synthesis be addressed?

Methodological Answer:

- Catalyst optimization : Replace Cu(OAc)₂ with Pd/C or Pd(PPh₃)₄ to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Microwave assistance : Reduces reaction time (e.g., from 18 h to 2 h) and increases yields (e.g., 53–86%) .

How does this compound compare to other aromatic ketones in MMP inhibition?

Advanced Research Focus:

Unlike MMP-9/13 inhibitors (e.g., N-hydroxy-1-(4-methoxyphenyl)sulfonylpiperazine-2-carboxamide), this compound lacks sulfonamide groups critical for zinc chelation. However, its methoxy-hydroxyphenyl motif may target collagenase (MMP-1) via hydrogen bonding .

Methodology : Competitive enzyme assays using fluorescent substrates (e.g., DQ-collagen) quantify inhibition.

What analytical strategies assess the stability of this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Monitors degradation products in plasma or liver microsomes.

- Forced degradation studies : Expose the compound to acidic/alkaline conditions, UV light, or oxidants (e.g., H₂O₂) to identify labile sites .

Note : Limited ecotoxicological data necessitate in silico tools (e.g., QSAR) to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.